Cas no 1600971-80-9 (3-amino-1-2-(trifluoromethyl)phenylpropan-1-one)
3-amino-1-2-(trifluoromethyl)phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one
- 1600971-80-9
- 3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one
- EN300-1930117
-
- Inchi: 1S/C10H10F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4H,5-6,14H2
- InChI Key: BODXTEWGUGQXPF-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(CCN)=O)(F)F
Computed Properties
- Exact Mass: 217.07144843g/mol
- Monoisotopic Mass: 217.07144843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.1Ų
3-amino-1-2-(trifluoromethyl)phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930117-0.05g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1930117-0.1g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1930117-0.25g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1930117-0.5g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1930117-1.0g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1930117-2.5g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1930117-5.0g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1930117-10.0g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1930117-1g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1930117-5g |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one |
1600971-80-9 | 5g |
$2028.0 | 2023-09-17 |
3-amino-1-2-(trifluoromethyl)phenylpropan-1-one Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one
Introduction to 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one (CAS No. 1600971-80-9)
The compound 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one, identified by its CAS number 1600971-80-9, represents a significant molecule in the realm of pharmaceutical and chemical research. This compound, featuring a unique structural arrangement of an amino group, a propanone moiety, and a trifluoromethyl-substituted phenyl ring, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry.
The structural motif of 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one is particularly intriguing from a chemical perspective. The presence of the trifluoromethyl group introduces electron-withdrawing properties, which can modulate the reactivity and electronic characteristics of the aromatic ring. This feature is often exploited in drug design to enhance metabolic stability and binding affinity. The amino group, on the other hand, provides a site for further functionalization, allowing for the synthesis of more complex derivatives that may exhibit enhanced pharmacological activity.
In recent years, there has been a growing interest in molecules containing trifluoromethyl groups due to their widespread use in pharmaceuticals. These groups can influence the pharmacokinetic properties of drugs, including their solubility, lipophilicity, and metabolic half-life. The compound 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one is no exception and has been studied for its potential as a building block in the synthesis of novel therapeutic agents.
One of the key areas where this compound has shown promise is in the development of small-molecule inhibitors. The combination of the amino and trifluoromethyl substituents creates a versatile scaffold that can interact with biological targets in multiple ways. For instance, the amino group can form hydrogen bonds with polar residues in protein active sites, while the trifluoromethyl group can engage in hydrophobic interactions or influence electronic distributions that are critical for binding affinity.
Recent studies have explored the use of 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the structure of this compound, researchers have been able to develop molecules that selectively inhibit specific kinases, thereby offering potential therapeutic benefits.
The synthetic routes to 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one have also been optimized for efficiency and scalability. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have enabled chemists to construct the desired framework with high precision. These methods not only improve yield but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
Another area of interest is the use of 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one in materials science. The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune these properties through structural modifications opens up new possibilities for developing advanced materials with tailored functionalities.
From a computational chemistry standpoint, 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one has been subjected to extensive molecular modeling studies. These studies aim to understand how changes in its structure affect its biological activity and physical properties. Advanced computational techniques, including density functional theory (DFT) calculations and molecular dynamics simulations, have provided valuable insights into the molecule's behavior at an atomic level.
The future prospects for 3-amino-1-2-(trifluoromethyl)phenylpropan-1-one are promising, with ongoing research focusing on expanding its applications. Efforts are being made to explore its potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders. Additionally, there is growing interest in developing greener synthetic routes that minimize waste and energy consumption.
In conclusion,3-amino-1-2-(trifluoromethyl)phenylpropan-1-one (CAS No. 1600971-80-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of its properties continues to grow,this molecule is poised to play an increasingly important role in scientific innovation.
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